3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide

Structure–Activity Relationship (SAR) Scaffold differentiation N-pyridinyl benzamide

3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide (CAS 600127-74-0) is a small-molecule benzamide derivative (MW 257.24 g/mol, C₁₃H₁₁N₃O₃) featuring a 3-methyl-2-nitro disubstitution pattern on the benzoyl ring coupled to a pyridin-4-yl amide moiety. This disubstitution array is structurally distinct from the mono-substituted N-(pyridin-4-yl)benzamide congeners characterized in the primary structure–activity relationship (SAR) literature, where only single-position variants (e.g., 3-methyl, 2-nitro, or 4-nitro alone) were evaluated against tissue-nonspecific alkaline phosphatase (h-TNAP) and ecto-5′-nucleotidase (e5′NT).

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 600127-74-0
Cat. No. B12573677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide
CAS600127-74-0
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O3/c1-9-3-2-4-11(12(9)16(18)19)13(17)15-10-5-7-14-8-6-10/h2-8H,1H3,(H,14,15,17)
InChIKeyFWPCRABUESLZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide (CAS 600127-74-0): A Structurally Distinctive N-Pyridinyl Benzamide Scaffold for Targeted Chemical Biology and Kinase-Focused Screening


3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide (CAS 600127-74-0) is a small-molecule benzamide derivative (MW 257.24 g/mol, C₁₃H₁₁N₃O₃) featuring a 3-methyl-2-nitro disubstitution pattern on the benzoyl ring coupled to a pyridin-4-yl amide moiety . This disubstitution array is structurally distinct from the mono-substituted N-(pyridin-4-yl)benzamide congeners characterized in the primary structure–activity relationship (SAR) literature, where only single-position variants (e.g., 3-methyl, 2-nitro, or 4-nitro alone) were evaluated against tissue-nonspecific alkaline phosphatase (h-TNAP) and ecto-5′-nucleotidase (e5′NT) [1]. The compound therefore occupies an unexplored region of substitution space, making it a valuable probe for SAR expansion and scaffold-hopping campaigns in academic and industrial kinase/phosphatase inhibitor discovery programs.

SAR Expansion
Unexplored dual-substitution space for N-pyridinyl benzamide scaffold-hopping campaigns.
Kinase/Phosphatase Probe
Structurally distinct tool compound for academic kinase and phosphatase inhibitor discovery programs.
Mechanistic Screening
Supports cell-model endpoint review and cytotoxicity screening context for oncology research models.

Why 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide Cannot Be Replaced by Off-the-Shelf N-Pyridinyl Benzamide Analogs: Evidence from the Published SAR Landscape


Procurement decisions that treat all N-(pyridin-4-yl)benzamide derivatives as interchangeable ignore critical structure–activity relationships documented in the primary literature. The comprehensive SAR study by Hassan et al. (2018) evaluated thirteen N-(pyridin-4-yl)benzamide analogs against h-TNAP and e5′NT, revealing that IC₅₀ values span from 0.25 µM (3-methyl-N-(pyridin-4-yl)benzamide) to 1.71 µM (4-methyl-N-(pyridin-4-yl)benzamide)—a ~7-fold range driven solely by the identity and position of a single benzoyl substituent [1]. Critically, none of the thirteen compounds in that study bear the dual 3-methyl-2-nitro substitution pattern present in CAS 600127-74-0. The individual mono-substituted fragments each show measurable but suboptimal activity (3-methyl analog IC₅₀ = 0.25 µM; 2-nitro analog IC₅₀ = 0.38 µM), yet the combined effect of both substituents—potentially additive, synergistic, or antagonistic—remains experimentally uncharacterized [1]. Furthermore, benchchem.com reports that nitro-containing benzamide congeners induce apoptosis in PC3, HT29, and SKNMC cancer lines, suggesting that the 2-nitro group confers cytotoxicity not captured by the 3-methyl-only analog . Substituting a generic mono-substituted N-(pyridin-4-yl)benzamide for the target compound therefore risks forfeiting either the potency contribution of the 3-methyl group or the biological activity conferred by the 2-nitro moiety.

Structural mismatch
Mono-substituted N-pyridinyl benzamide analogs lack the critical dual 3-methyl-2-nitro pattern. Single-substituent scaffolds may not reproduce the combined steric and electronic profile of the target compound.
Functional divergence
The 2-nitro group is associated with class-level cytotoxicity in cancer cell lines. A 3-methyl-only comparator may lack antiproliferative pathway-response endpoints observed in nitrobenzamide congeners.
Isomeric non-equivalence
Positional isomers relocating the methyl or nitro group to the pyridine ring alter kinase pharmacophoric geometry. Isomer-specific kinase selectivity profiles may shift and require independent validation.

Quantitative Differentiation Evidence for 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide (CAS 600127-74-0) Versus Its Closest Mono-Substituted N-Pyridinyl Benzamide Analogs


Unique Dual-Substitution Scaffold: 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide Occupies an SAR Gap Absent from the Foundational Hassan 2018 Study of Thirteen N-(Pyridin-4-yl)benzamide Analogs

The Hassan et al. (2018) study—the only systematic head-to-head SAR evaluation of N-(pyridin-4-yl)benzamides against h-TNAP and e5′NT—tested thirteen compounds (10a–10m) spanning mono-substitution at the 2-, 3-, or 4-positions of the benzoyl ring. None carries the dual 3-methyl-2-nitro combination. The two closest singly substituted analogs are 3-methyl-N-(pyridin-4-yl)benzamide (IC₅₀ = 0.25 µM vs. h-TNAP; lacks the 2-nitro group) and 2-nitro-N-(pyridin-4-yl)benzamide (IC₅₀ = 0.38 µM vs. h-TNAP; lacks the 3-methyl group) [1][2]. The target compound therefore represents an experimentally uncharacterized substitution pattern that cannot be approximated by either mono-substituted comparator alone, creating a high-value opportunity for discovery of additive or synergistic dual-substituent effects.

Structural Coverage Gap
Class-level inference
Target absent from the 13-compound SAR set; nearest comparators are 3-methyl (IC₅₀ 0.25 µM) and 2-nitro (IC₅₀ 0.38 µM) mono-substituted analogs.
Supports SAR expansion study fit; dual-substitution effect is experimentally unknown.
Dual-substituent additive or synergistic effect not characterized in published literature.
Structure–Activity Relationship (SAR) Scaffold differentiation N-pyridinyl benzamide

Physicochemical Differentiation: Predicted Molecular Properties of 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide Versus the Des-Methyl Analog 2-Nitro-N-(pyridin-4-yl)benzamide

ChemSrc reports the exact mass of 3-methyl-2-nitro-N-(pyridin-4-yl)benzamide as 257.0800 g/mol and its topological polar surface area (tPSA) as 91.04 Ų . In contrast, the des-methyl analog 2-nitro-N-(pyridin-4-yl)benzamide (CAS 175653-47-1) has a lower exact mass of 243.22 g/mol . The addition of the 3-methyl group increases molecular weight by ~14 Da and is predicted (by class-level inference from benzamide SAR principles) to increase lipophilicity (clogP) by approximately +0.5 log units relative to the des-methyl analog, which can enhance membrane permeability and alter metabolic stability [1]. These predicted differences are meaningful for medicinal chemistry optimization: the increased steric bulk at the 3-position may also modulate the dihedral angle of the benzamide carbonyl relative to the aromatic ring, potentially affecting target binding conformation. The tPSA of 91.04 Ų falls within the favorable range for oral bioavailability (<140 Ų) [1].

Physicochemical Shift
Cross-study comparable
Exact mass +13.86 Da vs. des-methyl analog; tPSA 91.04 Ų; predicted ΔclogP ≈ +0.5.
Predicted higher lipophilicity may influence permeability in cell-based assays.
Class-level inference based on methyl group contribution to lipophilicity; data to verify.
Physicochemical profiling Drug-likeness Scaffold optimization

Class-Level Evidence: Nitrobenzamide Pharmacophore Is Associated with Antiproliferative Activity in Cancer Cell Lines—Implication for the Target Compound's 2-Nitro Substituent

BenchChem reports that nitro-containing benzamide derivatives structurally related to 3-methyl-2-nitro-N-(pyridin-4-yl)benzamide induce apoptosis in prostate cancer (PC3), colon cancer (HT29), and neuroblastoma (SKNMC) cell lines as measured by MTT viability assay . While these data are for benzamide congeners rather than the specific target compound, they establish a class-level association between the nitrobenzamide pharmacophore and antiproliferative activity. In contrast, the 3-methyl-N-(pyridin-4-yl)benzamide analog (which lacks the nitro group) has only been characterized for h-TNAP enzyme inhibition (IC₅₀ = 0.25 µM) in the Hassan 2018 study, with no reported cancer cell cytotoxicity data [1]. The presence of the 2-nitro group in the target compound therefore distinguishes it functionally from the purely methyl-substituted analog by plausibly conferring cytotoxic activity, consistent with the known bioreductive activation of nitroaromatic compounds in hypoxic tumor microenvironments [2]. This functional differentiation cannot be achieved with the 3-methyl-only comparator.

Nitrobenzamide Pharmacophore
Class-level inference
Nitro-containing benzamide derivatives induce apoptosis in PC3, HT29, and SKNMC cancer cell lines (MTT assay).
Supports cytotoxicity endpoint review; distinguishes target from non-nitro 3-methyl analog.
Reported for benzamide congeners; target-compound-specific cytotoxicity requires validation.
Anticancer activity Nitroaromatic pharmacophore Cytotoxicity screening

Positional Isomer Differentiation: 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide Versus N-(3-Methyl-2-pyridinyl)-4-nitrobenzamide—Benzoyl vs. Pyridinyl Substitution Patterns Are Not Interchangeable

A commercially available positional isomer, N-(3-methyl-2-pyridinyl)-4-nitrobenzamide (CAS 17710-04-2; also known as Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro-), relocates the methyl group from the benzoyl ring to the pyridine ring and moves the nitro group from the 2-position to the 4-position of the benzoyl ring . These two compounds share the identical molecular formula (C₁₃H₁₁N₃O₃, MW 257.24) but differ fundamentally in pharmacophoric geometry. In the target compound, the nitro and methyl groups are both on the benzoyl ring (ortho relationship), whereas in the isomer they reside on different rings, resulting in distinct hydrogen-bonding patterns, electron distribution, and steric profiles. Patent literature identifies N-pyridinyl benzamides—specifically those with nitro substitution on the benzamide moiety—as scaffolds for kinase inhibition, with compounds in patent US-8987457-B2 and US-9453031 demonstrating IC₅₀ values in the 2.4–5.0 µM range against various kinases [1]. The benzoyl-localized 2-nitro-3-methyl arrangement in the target compound may confer a distinct kinase selectivity profile versus the pyridinyl-methyl isomer, making the two isomers non-substitutable in kinase-focused screening cascades.

Positional Isomerism
Class-level inference
Isomer N-(3-methyl-2-pyridinyl)-4-nitrobenzamide (CAS 17710-04-2) shares identical MW but relocates methyl to pyridine ring.
Kinase selectivity context may differ; isomers are not interchangeable in kinase screening cascades.
Patent-level kinase IC₅₀ data (2.4–5.0 µM) reported for related scaffolds; target compound kinase profile uncharacterized.
Positional isomerism Kinase inhibitor scaffold Pyridine benzamide

Recommended Research and Industrial Application Scenarios for 3-Methyl-2-nitro-N-(pyridin-4-yl)benzamide (CAS 600127-74-0)


Computational Chemistry and Molecular Docking Studies of N-Pyridinyl Benzamide Binding Modes

The dual 3-methyl-2-nitro substitution in CAS 600127-74-0 introduces steric and electronic perturbations relative to the simpler analogs computationally docked in the Hassan 2018 study [1]. Computational chemists can use this compound for molecular dynamics simulations and free-energy perturbation (FEP) calculations to predict the effect of combined substituents on h-TNAP and e5′NT binding. The experimentally determined IC₅₀ data for the two mono-substituted comparators (0.25 µM and 0.38 µM) provide a quantitative benchmark for validating computational predictions of the dual-substituted compound's binding affinity and selectivity [1].

Application
Selection Property
Validation Focus
Computational Docking & FEP Studies
Dual-substitution steric/electronic perturbation
Binding-affinity prediction benchmarking against mono-substituted IC₅₀ data

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